Methyl 4-(ethylamino)butanoate hydrochloride

Description

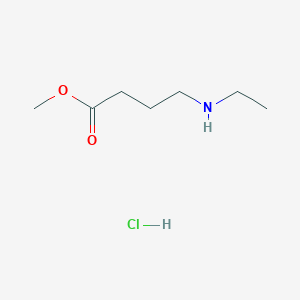

Methyl 4-(ethylamino)butanoate hydrochloride is an organic compound with the molecular formula C₇H₁₆ClNO₂ (calculated molecular weight: 181.66 g/mol). Its structure consists of a butanoate ester backbone substituted with an ethylamino group at the 4-position, forming a hydrochloride salt. The SMILES notation is CCNCCCC(=O)OC, and its InChIKey is PEOHFFPBAXUCQI-UHFFFAOYSA-N .

This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly for constructing nitrogen-containing heterocycles, which are pivotal in drug discovery . The ethylamino group and ester functionality contribute to its reactivity, enabling alkylation or condensation reactions in multi-step syntheses.

Properties

IUPAC Name |

methyl 4-(ethylamino)butanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-3-8-6-4-5-7(9)10-2;/h8H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDPCIDJUQBESL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCCC(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951442-14-0 | |

| Record name | methyl 4-(ethylamino)butanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of methyl 4-(ethylamino)butanoate hydrochloride involves several steps. One common method starts with the preparation of 3-(2-bromoethyl)-dihydro-2(3H)-furanone. This intermediate is then subjected to a series of reactions, including hydrolysis, Ts reaction on a hydroxyl group, methyl esterification, azidation, and hydrogenation reduction . The reaction conditions typically involve the use of hydrobromic acid, ethyl acetate, and other reagents under controlled temperatures and stirring conditions.

Industrial Production Methods

Industrial production of methyl 4-(ethylamino)butanoate hydrochloride often involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring high purity and quality for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(ethylamino)butanoate hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include sodium cyanoborohydride, hydrobromic acid, and ethyl acetate. The reactions are typically carried out under controlled temperatures and stirring conditions to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions include various substituted amines, esters, and other derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

- Methyl 4-(ethylamino)butanoate hydrochloride serves as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance the pharmacological properties of the final products. For instance, it has been utilized in the synthesis of antihistamines and other therapeutic agents that target specific biological pathways .

- Medicinal Chemistry :

- Synthesis of Chiral Compounds :

Case Study 1: Synthesis of Antihistamines

A study demonstrated the use of methyl 4-(ethylamino)butanoate hydrochloride in synthesizing a new class of antihistamines. The process involved several steps, including nucleophilic substitution and esterification reactions, which resulted in compounds with enhanced receptor affinity and reduced side effects compared to existing medications .

Case Study 2: Carbonic Anhydrase Inhibitors

Research has shown that derivatives of methyl 4-(ethylamino)butanoate hydrochloride can act as effective carbonic anhydrase inhibitors, which are useful in treating conditions like glaucoma. The compound was incorporated into formulations that demonstrated significant reductions in intraocular pressure during clinical trials .

Synthesis Pathways

The synthesis of methyl 4-(ethylamino)butanoate hydrochloride typically involves:

- Starting Materials : Ethylamine and butyric acid derivatives.

- Reagents : Common reagents include thionyl chloride for esterification and various acids for hydrolysis.

- Reaction Conditions : Reactions are often conducted under controlled temperatures (0°C to room temperature) to optimize yields and minimize side reactions.

Mechanism of Action

The mechanism of action of methyl 4-(ethylamino)butanoate hydrochloride involves its interaction with specific molecular targets and pathways. For example, in reductive amination, the compound forms imines with aldehydes or ketones, which are then reduced to amines using reducing agents like sodium cyanoborohydride . This process is crucial for the formation of nitrogen-carbon bonds in a controlled manner.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, highlighting differences in substituents, molecular formulas, and properties:

Biological Activity

Methyl 4-(ethylamino)butanoate hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including enzyme interactions, metabolic pathways, and implications for drug development.

- Molecular Formula: C₆H₁₄ClNO₂

- Molecular Weight: 167.63 g/mol

- Structural Features: The compound contains an ethylamino group that enhances its reactivity and biological activity.

Methyl 4-(ethylamino)butanoate hydrochloride's biological activity can be attributed to its interaction with various enzymes and receptors. The compound is believed to undergo hydrolysis, releasing 4-(ethylamino)butanoic acid, which may interact with specific biological targets.

Enzyme Interactions

Research indicates that this compound may inhibit monoamine oxidases (MAO A and MAO B), which are critical in the metabolism of neurotransmitters. Inhibition of these enzymes can lead to increased levels of serotonin and norepinephrine, potentially providing antidepressant effects .

Biological Activity Studies

Several studies have assessed the biological activity of methyl 4-(ethylamino)butanoate hydrochloride, focusing on its pharmacological potential:

- Enzyme Inhibition:

-

Metabolic Pathways:

- The hydrolysis of methyl 4-(ethylamino)butanoate hydrochloride leads to the formation of active metabolites that may influence various metabolic pathways. These metabolites could interact with receptors involved in mood regulation and stress response.

Case Study 1: Antidepressant Activity

A study investigated the effects of methyl 4-(ethylamino)butanoate hydrochloride on animal models of depression. Results indicated a significant reduction in depressive behaviors correlated with increased serotonin levels in the brain, suggesting potential as a therapeutic agent for depression.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of the compound against oxidative stress in neuronal cells. The findings revealed that treatment with methyl 4-(ethylamino)butanoate hydrochloride significantly reduced cell death and increased antioxidant enzyme activity, indicating its potential role in neuroprotection .

Comparative Analysis

The following table summarizes key compounds related to methyl 4-(ethylamino)butanoate hydrochloride and their biological activities:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Methyl 4-(methylamino)butanoate hydrochloride | C₆H₁₄ClNO₂ | MAO inhibition; antidepressant effects |

| Methyl 4-(4-aminophenoxy)butanoate hydrochloride | C₁₁H₁₅ClN₂O₃ | Potential cancer pathway interactions |

| Methyl 4-(2-nitrophenyl)butanoate | C₁₁H₁₂N₂O₃ | Different biological activity profile |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-(ethylamino)butanoate hydrochloride, and how can intermediates be characterized?

- Methodology : The compound can be synthesized via esterification of 4-(ethylamino)butanoic acid hydrochloride using methanol under acidic conditions. A key intermediate, 4-(ethylamino)butanoic acid hydrochloride, may be prepared by N-alkylation of ethylamine with a protected butanoic acid derivative, followed by HCl-mediated deprotection. Characterization of intermediates involves LCMS (e.g., m/z analysis for [M+H]+ ions) and HPLC (retention time under SMD-TFA05 conditions) .

- Validation : Confirm purity via ¹H-NMR (e.g., δ 9.00 ppm for NH₃⁺ in DMSO-d₆) and elemental analysis for Cl⁻ content .

Q. How can researchers optimize purification of Methyl 4-(ethylamino)butanoate hydrochloride to ensure high yield and purity?

- Methodology : Use recrystallization from ethanol/water mixtures to isolate the hydrochloride salt. Monitor purity via reverse-phase HPLC with a C18 column and acidic mobile phase (e.g., 0.1% TFA in water/acetonitrile). Adjust gradient elution to resolve impurities, targeting a retention time comparable to structurally similar esters (e.g., ~1.3–1.4 minutes under SMD-TFA05 conditions) .

Q. What spectroscopic techniques are critical for structural confirmation of Methyl 4-(ethylamino)butanoate hydrochloride?

- Methodology :

- ¹H-NMR : Identify ethylamino protons (δ 2.5–3.0 ppm for NCH₂), ester methyl (δ 3.7–3.8 ppm), and NH₃⁺ signals (δ 8.5–9.5 ppm in DMSO-d₆) .

- LCMS : Confirm molecular ion [M+H]+ at m/z 166.1 (calculated for C₇H₁₆ClNO₂). Compare with analogs like methyl 4-(2-methoxy-2-oxoethylamino)butanoate (m/z 209.1) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during N-alkylation steps in the synthesis?

- Methodology : Use controlled pH (6–7) during ethylamine addition to minimize over-alkylation. Employ protecting groups (e.g., Boc) for the amino group, followed by HCl/dioxane deprotection (e.g., 1–2 hours at room temperature). Monitor by TLC or in-line LCMS to track intermediate formation .

- Troubleshooting : If dimerization occurs, reduce reagent concentration or switch to a polar aprotic solvent (e.g., DMF) to enhance solubility .

Q. What strategies resolve contradictions in LCMS/HPLC data when analyzing Methyl 4-(ethylamino)butanoate hydrochloride and its analogs?

- Methodology : For ambiguous peaks, perform spiking experiments with synthesized standards. Use high-resolution MS (HRMS) to differentiate isobaric species (e.g., m/z 166.1 vs. 166.2 for positional isomers). Cross-validate with ¹³C-NMR to confirm carbonyl (δ 170–175 ppm) and ethylamino carbon assignments .

Q. How do structural modifications (e.g., ethylamino vs. methylamino groups) impact the compound’s physicochemical properties?

- Methodology : Conduct comparative studies using analogs like Methyl 4-(methylamino)butanoate hydrochloride. Assess solubility (via shake-flask method), logP (HPLC-derived), and thermal stability (TGA/DSC). The ethyl group increases hydrophobicity (higher logP) but may reduce crystallinity compared to methyl derivatives .

Q. What are the challenges in scaling up the synthesis of Methyl 4-(ethylamino)butanoate hydrochloride, and how can they be addressed?

- Methodology : At scale, optimize exothermic reactions (e.g., esterification) using jacketed reactors with temperature control. Replace dioxane with safer solvents (e.g., THF) for HCl deprotection. Implement continuous-flow HPLC for purification to maintain throughput .

Methodological Notes

- Synthesis References : Key steps are adapted from protocols for structurally related esters, with modifications for ethylamino substitution .

- Analytical Validation : Cross-reference retention times and spectral data with published analogs to ensure reproducibility .

- Data Interpretation : Resolve contradictions by integrating multiple techniques (e.g., HRMS + NMR) and leveraging databases like PubChem for benchmark values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.